Rapid Insulin Secretion Onset and Shorter Duration: Nateglinide vs. Repaglinide
In a head-to-head clinical study, nateglinide (120 mg) induced a significantly faster rate of insulin secretion than both 0.5 mg and 2 mg doses of repaglinide over the initial 0-30 minutes post-meal, and its effect terminated earlier [1]. This results in a more physiological, meal-coordinated insulin response.
| Evidence Dimension | Rate of insulin secretion increase (0-30 min post-meal) |
|---|---|
| Target Compound Data | 2.3 µU·ml⁻¹·min⁻¹ |
| Comparator Or Baseline | Repaglinide 2 mg: 1.3 µU·ml⁻¹·min⁻¹; Repaglinide 0.5 mg: 1.15 µU·ml⁻¹·min⁻¹ |
| Quantified Difference | Nateglinide's rate is 1.8-fold higher than 2 mg repaglinide and 2.0-fold higher than 0.5 mg repaglinide. |
| Conditions | Single-dose, open-label, five-period crossover study in 15 healthy volunteers. Insulin was measured over 0-30 minutes post-meal. |
Why This Matters
The faster onset and shorter duration of insulin secretion translates to better control of postprandial glucose spikes with a lower risk of late, post-absorptive hypoglycemia compared to repaglinide.
- [1] Kalbag JB, Walter YH, Nedelman JR, McLeod JF. Mealtime glucose regulation with nateglinide in healthy volunteers: comparison with repaglinide and placebo. Diabetes Care. 2001 Jan;24(1):73-7. doi: 10.2337/diacare.24.1.73. PMID: 11194245. View Source
